molecular formula C21H19NO4 B1200217 Dihydrochelerythrine CAS No. 6880-91-7

Dihydrochelerythrine

Cat. No. B1200217
CAS RN: 6880-91-7
M. Wt: 349.4 g/mol
InChI Key: ALZAZMCIBRHMFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dihydrochelerythrine has been accomplished through various methods, including intramolecular Suzuki coupling and biomimetic synthesis. A notable route involves the conversion of 2-bromo-N-(2-bromobenzyl)-naphthalen-1-amine derivative to DHCHL, and subsequently to (±)-6-acetonylthis compound (ADC) via in situ generated arylborane, showcasing its efficiency as a G-quadruplex DNA stabilizing agent (Malhotra et al., 2016).

Molecular Structure Analysis

The structural conversion of this compound in various solvents has been studied, revealing its instability and transformation to chelerythrine and other derivatives depending on the solvent used. This conversion process, affected by the solvent's polarity, indicates the reactive nature of the C-6 position in DHCHL to nucleophiles (Qiu et al., 2018).

Chemical Reactions and Properties

This compound undergoes various chemical transformations, including oxidative C(6)–N bond cleavage and recyclization, showcasing its versatility in synthetic chemistry. These transformations enable the synthesis of related alkaloids and derivatives, demonstrating the compound's reactivity and potential for generating a wide range of biologically active molecules (Hanaoka et al., 1986).

Physical Properties Analysis

The study of this compound's physical properties involves examining its stability and behavior in various solvents, revealing its susceptibility to structural conversions. This instability highlights the importance of solvent choice in the extraction, isolation, and application of DHCHL, affecting its purity and efficacy as a biological agent (Qiu et al., 2018).

Chemical Properties Analysis

The reversible interconversion of this compound with chelerythrine in vivo and in vitro, along with its various biotransformation pathways, illustrates the complex chemical behavior of DHCHL. These pathways include demethylation, hydroxylation, and glucuronidation, contributing to our understanding of its metabolic process and the structural basis for its biological activities (Lin et al., 2020).

Scientific Research Applications

  • Structural Instability and Derivative Formation : Dihydrochelerythrine is unstable and converts to different derivatives in various solvents. This transformation involves the formation of pseudobase, chelerythrine, and bimolecular ether, followed by oxidation to oxychelerythrine. This property is significant for the extraction, isolation, bioactivity screening, and quality evaluation of medicinal materials containing this compound (Qiu et al., 2018).

  • Cytotoxicity in Human Leukemia Cells : this compound has been found to induce G1 phase arrest and bimodal cell death in human leukemia HL-60 cells. It activates the mitochondrial apoptotic pathway and induces apoptosis and necrosis (Vrba et al., 2008).

  • Antiprotozoal Activity : this compound derivatives display potent antiprotozoal activity against Trypanosoma brucei brucei and Leishmania donovani, showing promise for the treatment of diseases caused by these pathogens (Fotie et al., 2007).

  • Antiparasitic Efficacy : this compound has shown effective antiparasitic activity against Ichthyophthirius multifiliis, a protozoan that affects freshwater fish, suggesting its potential use in aquaculture (Yao et al., 2011).

  • Antifungal Properties : this compound exhibits significant antifungal activity against various phytopathogenic fungi, including Botrytis cinerea, and has potential as a natural fungicide (Feng et al., 2011).

  • Potential in Cancer Therapy : Studies on this compound and its derivatives suggest their potential as G-quadruplex DNA stabilizing agents, with implications for cancer therapy. They showed varied inhibition against human cancer cell lines, highlighting tissue-specific effects (Malhotra et al., 2016).

  • Antibacterial Activity : this compound has demonstrated strong antibacterial activity against methicillin-resistant Staphylococcus aureus and moderate activity against Escherichia coli (Tantapakul et al., 2012).

  • Metabolic Studies : Investigations into the metabolism of this compound in rats reveal a phenomenon of mutual reversible interconversion between chelerythrine and this compound, both in vivo and in vitro. This study provides insights into the biotransformation of benzophenanthridine alkaloids (Lin et al., 2020).

  • Pharmacokinetics in Animal Models : The pharmacokinetics of chelerythrine and its metabolite this compound have been studied in pigs, providing valuable data for understanding the absorption and metabolism of these compounds in animal models (Zhao et al., 2021).

Mechanism of Action

Target of Action

Dihydrochelerythrine is a natural compound isolated from Corydalis yanhusuo and has been found to exhibit significant antifungal activity . The primary targets of this compound are fungal pathogens, particularly Botrytis cinerea Pers .

Mode of Action

this compound interacts with its targets by inhibiting their growth. It has been shown to exhibit the highest antifungal activity against B. cinerea Pers, with 98.32% mycelial growth inhibition at 50 µg/mL .

Biochemical Pathways

The biosynthesis of this compound involves several biochemical pathways. It is spontaneously transformed from 6-hydroxyallocryptopine, which is formed from the oxidation of allocryptopine by P450 enzymes . This process involves several plant-derived enzymes, including (S)-canadine synthase (TDC), MSH, and P6H .

Pharmacokinetics

The pharmacokinetics of this compound, a metabolite of Chelerythrine, has been studied in pigs. After oral and intramuscular administrations, this compound rapidly reached peak concentrations. The half-life was found to be 2.03 ± 0.26 hours for Chelerythrine and 2.56 ± 1.00 hours for this compound .

Result of Action

The result of this compound’s action is the inhibition of fungal growth. Specifically, it has been shown to inhibit the mycelial growth of B. cinerea Pers by 98.32% at a concentration of 50 µg/mL .

Safety and Hazards

When handling Dihydrochelerythrine, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

Future Directions

Research on Dihydrochelerythrine is ongoing, with studies investigating its structural changes in different protic solvents . It is also being considered as a potential lead compound for the development of new anti-phytopathogenic fungal agents .

properties

IUPAC Name

1,2-dimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-22-10-16-13(6-7-17(23-2)21(16)24-3)14-5-4-12-8-18-19(26-11-25-18)9-15(12)20(14)22/h4-9H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZAZMCIBRHMFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C=CC(=C2OC)OC)C3=C1C4=CC5=C(C=C4C=C3)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70218913
Record name 12,13-Dihydrochelerythrine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6880-91-7
Record name Dihydrochelerythrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6880-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 12,13-Dihydrochelerythrine
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Record name 12,13-Dihydrochelerythrine
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Record name Dihydrochelerythrine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Dihydrochelerythrine has a molecular formula of C21H19NO4 and a molecular weight of 349.38 g/mol. []

A: Researchers commonly employ a variety of spectroscopic techniques, including UV, IR, 1H-NMR, 13C-NMR, and mass spectrometry, to characterize this compound. [, , , ]

A: The iminium group of this compound plays a crucial role in its interaction with biological targets. Replacing the methylenedioxy group in Chelerythrine with two methoxy groups, as seen in this compound, leads to a decrease in antimicrobial activity. [] Conversion of the 6-acetonyl group in 6-acetonylthis compound to a 6-(2-hydoxypropyl) group also results in reduced anticancer activity. []

A: Yes, the oxidation state significantly affects the biological activity. This compound demonstrates considerably weaker inhibition of CYP3A4 compared to its oxidized counterpart, Chelerythrine, indicating the importance of the iminium group for this activity. []

A: Encapsulating this compound in liposomes using the emulsion/solvent evaporation method significantly enhances its bioavailability compared to chelerythrine solution. []

A: this compound demonstrates promising anticancer activity against various human cancer cell lines, including liver (HCC), breast (BT549), and glioblastoma (U251 and C6) cells. [, ]

A: Yes, this compound exhibits antifungal activity against phytopathogenic fungi, particularly against Botrytis cinerea, with significant inhibition of mycelial growth and spore germination. [] It also demonstrates protective and curative effects against Erysiphe graminis and B. cinerea in vivo. []

A: Researchers utilize various analytical techniques for the identification and quantification of this compound, including high-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) and mass spectrometry (MS). [, ] Gas chromatography-mass spectrometry (GC-MS) has also been employed for the identification of this compound in plant extracts. []

A: Recent studies have highlighted the instability of this compound and its solvent-dependent conversion to various derivatives, including Chelerythrine and Oxychelerythrine. [] The identification of this compound as a metabolite of Chelerythrine in rats has also been a significant finding. []

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